

herbicidal properties of pyrazole compounds

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Compound of Interest

Compound Name: *1-(4-chlorophenyl)pyrazole-4-carboxylic Acid*

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An In-Depth Technical Guide to the Herbicidal Properties of Pyrazole Compounds

Foreword

The pyrazole scaffold represents a cornerstone in modern agrochemical discovery, demonstrating remarkable versatility and potency.^{[1][2][3]} This guide is intended for researchers, chemists, and plant scientists actively engaged in the development of novel herbicidal agents. It moves beyond a mere recitation of facts to provide a synthesized understanding of the causality behind the efficacy of pyrazole-based herbicides. We will explore their diverse mechanisms of action, delve into the nuances of structure-activity relationships, and provide actionable experimental protocols to guide future discovery efforts. Our objective is to bridge fundamental chemistry with applied herbicidal science, offering both foundational knowledge and field-proven insights.

The Pyrazole Scaffold: A Privileged Structure in Herbicide Design

The five-membered aromatic heterocycle known as pyrazole has proven to be an exceptionally fruitful starting point for the development of innovative agrochemicals.^{[1][2][3]} Its unique structural and electronic properties allow for a high degree of chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical characteristics.^{[1][3]} Numerous commercially successful pesticides across fungicides, insecticides, and herbicides feature the pyrazole fragment as a key structural element, underscoring its importance in the agrochemical industry.^{[3][4]}

The success of pyrazole-based herbicides stems from their ability to potently inhibit essential plant-specific biological pathways that have no mammalian counterparts, leading to high efficacy coupled with favorable toxicological profiles.^{[1][5]} This guide will focus on the three primary modes of action through which pyrazole compounds exert their herbicidal effects: inhibition of Protoporphyrinogen Oxidase (PPO), Acetolactate Synthase (ALS), and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

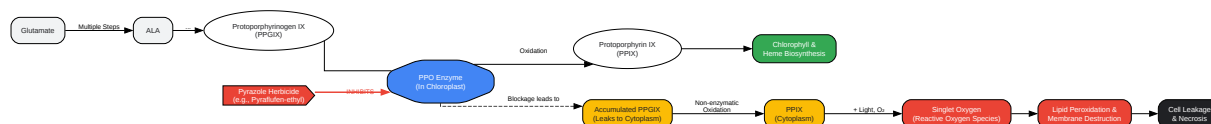
Core Mechanisms of Herbicidal Action

Pyrazole herbicides achieve their phytotoxic effects by targeting and inhibiting specific, vital enzymes in plants. The diversity of the pyrazole scaffold allows it to be adapted to interact with the active sites of several distinct enzymes.

Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is the final common enzyme in the biosynthesis of both chlorophyll and heme.^[6] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).^[7] When a PPO-inhibiting herbicide blocks this enzyme, its substrate (PPGIX) accumulates and leaks from the chloroplast into the cytoplasm. Here, it is rapidly oxidized by non-enzymatic processes into PPIX. This misplaced PPIX, in the presence of light and oxygen, generates highly reactive singlet oxygen.^[7] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes.^[7] This catastrophic loss of membrane integrity results in rapid cell leakage, tissue desiccation, and necrosis, with visible symptoms such as water-soaked lesions and browning appearing within hours of application, particularly in bright sunlight.^[7]

Several commercial phenylpyrazole herbicides, such as Pyraflufen-ethyl, function through this mechanism.^{[8][9]} The design of novel PPO-inhibiting pyrazoles often involves strategies like bioisosteric replacement and active substructure splicing, using existing commercial herbicides as templates to develop new compounds with improved efficacy or resistance profiles.^{[1][10]}
^[11]



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Caption: Mechanism of PPO-Inhibiting Pyrazole Herbicides.

Acetolactate Synthase (ALS) Inhibition

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[12][13][14] These amino acids are vital for protein synthesis and overall plant growth.[12] Since mammals lack this biosynthetic pathway and obtain these amino acids from their diet, ALS is an ideal target for selective herbicides.[12]

ALS-inhibiting herbicides bind to a site on the enzyme away from the active site, acting as non-competitive inhibitors.[15] This binding alters the three-dimensional structure of the enzyme, preventing it from functioning correctly.[15] The subsequent depletion of branched-chain amino acids halts protein synthesis and cell division, leading to a slow cessation of growth at the meristems.[16] Symptoms develop over several days and include stunting, chlorosis (yellowing), and purplish discoloration of leaves.[16] The pyrazole ring has been a crucial component in the development of ALS inhibitors, particularly in the pyrazole sulfonylurea and sulfonamide classes of herbicides.[1]

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of the amino acid tyrosine.[17] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[18] HGA is a critical precursor for the biosynthesis of plastoquinone and

tocopherol (Vitamin E).[18] Plastoquinone is an essential cofactor for the photosynthetic electron transport chain and, critically, for the activity of phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

By inhibiting HPPD, pyrazole herbicides prevent the formation of plastoquinone.[18] The lack of plastoquinone indirectly inhibits phytoene desaturase, leading to the accumulation of phytoene and the cessation of carotenoid synthesis. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic "bleaching" symptoms of HPPD inhibitors.[18] This leads to necrosis and eventual plant death.[18] Several important pyrazole herbicides, including Topramezone, Pyrasulfotole, Pyrazolynate, and Pyrazoxyfen, operate through this mode of action.[9][19][20][21] Interestingly, some of these, like pyrazolynate and pyrazoxyfen, are pro-herbicides that are metabolized in the plant to a common active metabolite that is the true HPPD inhibitor.[9][22]

Structure-Activity Relationships (SAR) and Molecular Design

The herbicidal activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring and its attached moieties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new, more effective herbicides.

Target Enzyme	Scaffold/Class	Key Substituent Positions & Effects on Activity	Representative Compounds
PPO	Phenylpyrazole	<p>Pyrazole Ring: Halogen substitutions are effective bioisosteric replacements for uracil-based PPO inhibitors.[1]</p> <p>Phenyl Ring: The presence of specific substituents (e.g., F, Cl, CF₃) is often essential for high herbicidal effectiveness.[1]</p> <p>Side Chain: Modification of the side chain (e.g., converting to oxime esters) can enhance efficacy and improve environmental profiles.[1]</p>	Pyraflufen-ethyl, Tiafenacil
HPPD	Benzoyl Pyrazole	<p>Pyrazole Ring: Modifications at the hydroxyl position via ether or ester bond formation can produce potent prodrugs.[1]</p> <p>Benzoyl Group: The presence of a benzoyl scaffold is a common feature. Specific substitutions on this ring significantly impact activity and</p>	Topramezone, Pyrasulfotole, Pyrazolynate

		crop selectivity.[17] [23] N1-Position: Introduction of moieties like methylpyridine can enhance herbicidal activity compared to commercial standards.[1]	
ALS	Pyrazole Sulfonamide	<p>Pyrazole Ring: Serves as a bioisosteric replacement for other heterocyclic rings (e.g., triazole in flucarbazonone) to create novel inhibitors.</p> <p>[1] Aromatic Ring: Electron-donating substituents on N-linked aromatic rings can be beneficial for high activity.[1] Steric Hindrance: Bulky substituents at certain positions (e.g., C3 on the pyrazole ring) can diminish efficacy due to steric constraints in the enzyme's active site.[1]</p>	Flucarbazonone (template), Experimental Pyrazole Sulfonamides
Auxin Mimic	Pyrazolyl Picolinic Acid	<p>Picolinic Acid Core: Serves as the primary pharmacophore mimicking the plant hormone auxin.</p> <p>Pyrazole Substituent: Replacing a chlorine</p>	Experimental 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids

atom on the picolinic acid ring with a substituted phenyl-pyrazole can create novel synthetic auxin herbicides with potent activity.[\[24\]](#)[\[25\]](#)

Table 1: Summary of Structure-Activity Relationships for Pyrazole Herbicides.

The design of novel pyrazole herbicides often employs strategies such as:

- Scaffold Hopping: Replacing a core chemical structure with another (e.g., a triazole ring with a pyrazole ring) while retaining similar biological activity.[\[1\]](#)
- Active Substructure Splicing: Combining known active fragments from different molecules to create a new hybrid compound.[\[1\]](#)[\[6\]](#)
- Bioisosterism: Substituting atoms or groups with other atoms or groups that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity.[\[1\]](#)

Experimental Protocols for Synthesis and Evaluation

The following protocols provide a generalized framework for the synthesis and biological evaluation of novel pyrazole-based herbicides, grounded in methodologies reported in the scientific literature.

Protocol: Synthesis of a Representative Benzoyl Pyrazole Herbicide Analog

This protocol is a generalized representation based on synthetic routes for HPPD-inhibiting pyrazole derivatives.[\[4\]](#)[\[9\]](#)[\[18\]](#)[\[26\]](#)[\[27\]](#)

Objective: To synthesize a 1-acyl-3-phenyl-pyrazole-4-benzophenone derivative.

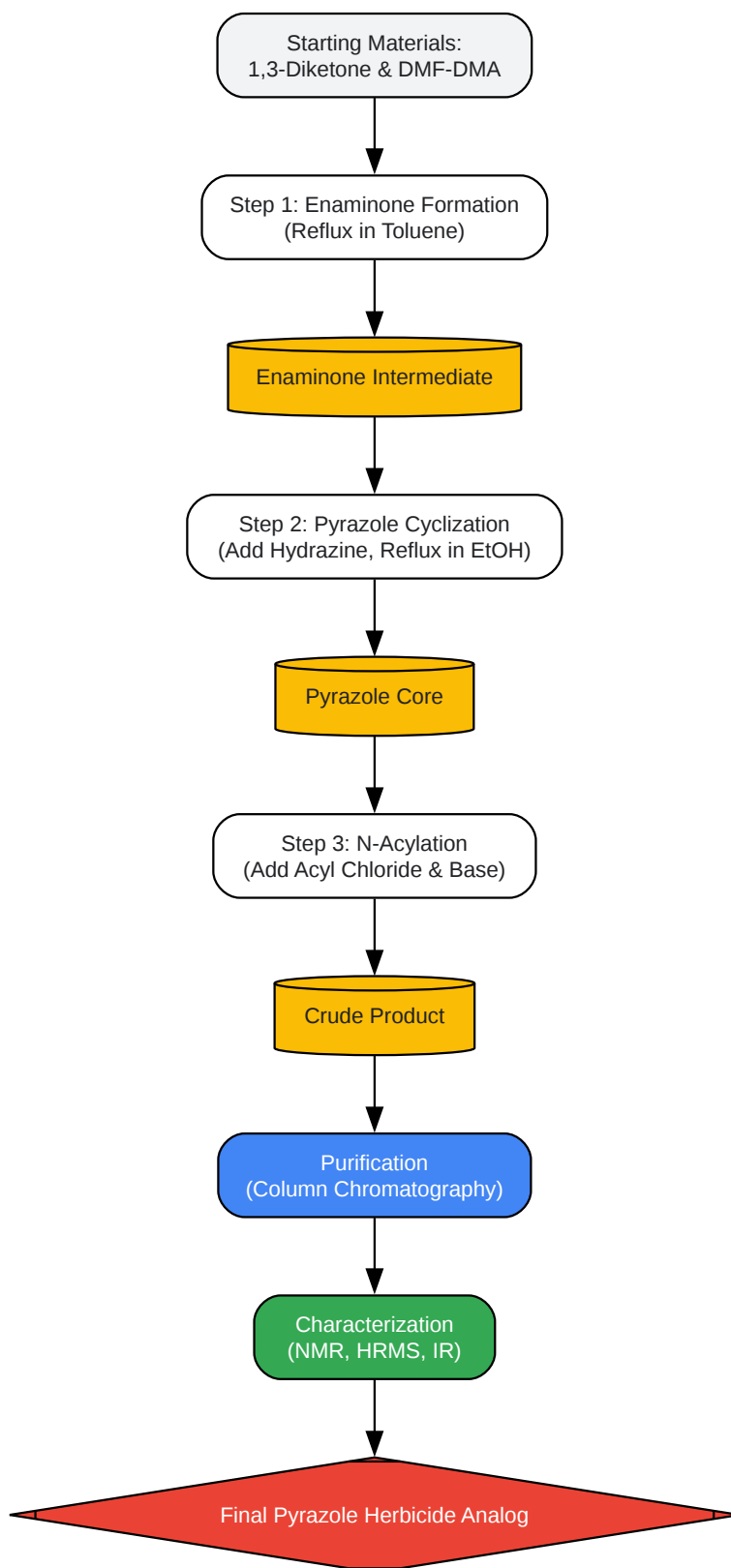
Materials:

- 1,3-diphenylpropane-1,3-dione
- Dimethylformamide dimethylacetal (DMF-DMA)
- Hydrazine hydrate or substituted hydrazine
- Appropriate acyl chloride (e.g., benzoyl chloride)
- Anhydrous solvents (e.g., Toluene, Dichloromethane)
- Base (e.g., Triethylamine or Pyridine)
- Standard laboratory glassware, heating mantles, magnetic stirrers, and rotary evaporator
- Purification apparatus (e.g., column chromatography with silica gel)
- Analytical instruments for characterization (NMR, HRMS, IR)

Step-by-Step Methodology:

- Step 1: Synthesis of the Enaminone Intermediate.
 - Dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq) in anhydrous toluene.
 - Add dimethylformamide dimethylacetal (DMF-DMA) (1.2 eq) to the solution.
 - Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate.
- Step 2: Cyclization to Form the Pyrazole Core.
 - Dissolve the crude enaminone intermediate from Step 1 in ethanol.
 - Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

- Heat the mixture to reflux for 1-3 hours until TLC indicates the consumption of the starting material.
- Cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, concentrate the solution and purify the residue by recrystallization or column chromatography to obtain the 3-phenyl-4-benzoyl-1H-pyrazole.
- Step 3: N-Acylation of the Pyrazole Ring.
 - Suspend the pyrazole from Step 2 (1.0 eq) in anhydrous dichloromethane.
 - Add a base such as triethylamine (1.5 eq).
 - Cool the mixture in an ice bath (0 °C).
 - Add the desired acyl chloride (e.g., benzoyl chloride) (1.2 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
 - Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Step 4: Purification and Characterization.
 - Purify the crude product from Step 3 using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
 - Combine the fractions containing the pure product and evaporate the solvent.
 - Characterize the final compound using ^1H NMR, ^{13}C NMR, HRMS, and IR spectroscopy to confirm its structure and purity.[\[26\]](#)



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Caption: General workflow for the synthesis of a pyrazole herbicide analog.

Protocol: Greenhouse Bioassay for Herbicidal Activity

This protocol provides a method for assessing the pre- and post-emergence herbicidal activity of synthesized compounds.[\[1\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Objective: To determine the phytotoxicity of a test compound on selected weed and crop species.

Materials:

- Test compound, dissolved in an appropriate solvent (e.g., acetone) with a surfactant.
- Seeds of indicator species (e.g., monocot weed like barnyard grass (*Echinochloa crus-galli*), dicot weed like velvetleaf (*Abutilon theophrasti*), and a tolerant crop like maize (*Zea mays*)).
- 3- to 4-inch plastic pots filled with sterile potting mix.
- Greenhouse or growth chamber with controlled temperature (25-30 °C), humidity, and light cycle.
- Laboratory sprayer calibrated to deliver a specific volume.
- Control samples: a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

Step-by-Step Methodology:

- Plant Preparation:
 - Fill pots with potting mix and sow 5-10 seeds of each test species per pot. For crop safety tests, sow 2-3 seeds.
 - Cover the seeds lightly with soil.
 - Water the pots and place them in the greenhouse.
- Pre-Emergence Application:

- Within 24 hours of sowing, spray the soil surface of a designated set of pots with the test compound solution at various application rates (e.g., 37.5, 75, 150, 300 g active ingredient per hectare).^{[1][19]}
- Include negative and positive control pots in the spray run.
- Return pots to the greenhouse and water as needed.
- Post-Emergence Application:
 - Allow a separate set of pots to grow until the plants reach the 2-3 leaf stage.
 - Spray the foliage of these plants with the test compound solutions at the same range of application rates. Ensure even coverage.
 - Include negative and positive control pots.
 - Return pots to the greenhouse. Avoid watering over the foliage for the first 24 hours to allow for absorption.
- Evaluation:
 - Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
 - Score herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Note specific symptoms like chlorosis, necrosis, bleaching, or stunting.
 - For a quantitative assessment, harvest the above-ground biomass at the end of the experiment (e.g., 21 days), dry it in an oven at 60 °C until a constant weight is achieved, and record the dry weight.
 - Calculate the percent inhibition or growth reduction relative to the negative control.
- Data Analysis:
 - Analyze the data to determine the dose-response relationship. Calculate the GR₅₀ (the dose required to cause 50% growth reduction) or IC₅₀ values for each species.

- Compare the activity of the test compound to the positive control.
- Assess crop selectivity by comparing the injury levels on the weed species versus the crop species.[\[6\]](#)[\[23\]](#)

Conclusion and Future Outlook

The pyrazole scaffold continues to be a highly valuable and versatile platform in the quest for new herbicides.[\[1\]](#)[\[3\]](#) Its adaptability allows for the targeting of multiple, validated enzyme systems within plants, including PPO, ALS, and HPPD. The extensive body of research into the structure-activity relationships of pyrazole derivatives provides a solid foundation for the rational design of next-generation compounds.[\[1\]](#)[\[3\]](#)

Future research will likely focus on developing pyrazole herbicides that can overcome growing weed resistance to existing modes of action.[\[10\]](#)[\[11\]](#) This involves creating novel derivatives with enhanced binding affinity or those that can circumvent resistance mechanisms. Additionally, there is a continuous drive to discover compounds with more favorable environmental profiles, including lower application rates, faster degradation in soil, and improved crop safety margins.[\[1\]](#) The integration of computational modeling, such as molecular docking and QSAR studies, with classical synthesis and bioassays will be instrumental in accelerating the discovery and optimization of new pyrazole-based herbicidal solutions for sustainable agriculture.[\[1\]](#)[\[24\]](#)

References

- Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. *Journal of Agricultural and Food Chemistry*. [\[Link\]](#)
- Zeng, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. *Journal of Agricultural and Food Chemistry*. [\[Link\]](#)
- Liu, X., et al. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. *Pest Management Science*, 76(3), 868-879. [\[Link\]](#)
- Zeng, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
- Ye, F., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. *RSC Advances*, 7(82), 52083-52089. [\[Link\]](#)
- Gray, C. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.

- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Semantic Scholar. [Link]
- Wang, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. *Molecules*, 27(19), 6301. [Link]
- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]
- Mattison, G., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. *Pest Management Science*, 79(11), 4535-4545. [Link]
- Mattison, G., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues.
- Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues.
- Anonymous. (n.d.). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. *International Journal of Research and Pharmaceutical Reviews*. [Link]
- Tiscione, D., et al. (2008). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. *Journal of Agricultural and Food Chemistry*, 56(22), 10831-10839. [Link]
- Zhao, P. L., et al. (2023). Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. *Pesticide Biochemistry and Physiology*, 197, 105588. [Link]
- Ye, F., et al. (2017).
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
- Chiang, Y. C., & Lee, C. H. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. *Weed Technology*, 23(3), 403-406. [Link]
- Anonymous. (n.d.). Pyraflufen-ethyl (OS-169), a new herbicide for suckers control and desiccant. CABI Digital Library. [Link]
- Anonymous. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask). [Link]
- Zeng, H., et al. (2024). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. *Bioorganic & Medicinal Chemistry*, 107, 117621. [Link]
- Löffler, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . *European Journal of Medicinal Chemistry*, 246, 114979. [Link]
- Jhala, A. J., & Kumar, V. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. *Weed Technology*, 36(5), 629-638. [Link]

- Anonymous. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors.
- Matsumoto, H. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
- Anonymous. (n.d.). Representatives of the three types of HPPD herbicides.
- He, H. Q., et al. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. *Letters in Drug Design & Discovery*, 14(2), 195-200. [Link]
- Wang, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. *Molecules*, 28(3), 1369. [Link]
- Wang, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- Anonymous. (2024).
- Gomaa, A. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. *Molecules*, 27(11), 3444. [Link]
- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. *Arkivoc*, 2007(4), 8-27. [Link]
- Anonymous. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. *Royalchem*. [Link]
- Anonymous. (n.d.). Pyrasulfotole. *PubChem*. [Link]
- Anonymous. (n.d.). Structures of commercial herbicides containing pyrazoles.
- Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. *PubMed*. [Link]
- Anonymous. (n.d.). Herbicides that Inhibit ALS. *Principles of Weed Control*. [Link]
- Anonymous. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. | [Semantic Scholar](https://www.semanticscholar.org) [semanticscholar.org]

- 3. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 14. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 16. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]
- 19. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 21. Pyrasulfotole | C₁₄H₁₃F₃N₂O₄S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 28. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 29. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 30. harvest.usask.ca [harvest.usask.ca]
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